molecular formula C17H22N2O5 B4003822 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate

Cat. No.: B4003822
M. Wt: 334.4 g/mol
InChI Key: LDKWCHCUBFTUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.15287181 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

  • Estrogen Receptor Ligands and Cyclooxygenase Inhibitors : Derivatives of 1H-imidazoles have been synthesized and tested for their biological activity, showing hormonal activity in estrogen receptor-positive cells and strong inhibitory effects on cyclooxygenase enzymes. This suggests their potential in developing treatments for breast cancer and inflammatory diseases (Wiglenda et al., 2005).
  • H3-Receptor Histamine Antagonists : A series of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles were synthesized, showing potent H3-receptor histamine antagonism. This highlights their potential in drug development for treating allergies or sleep disorders (Ganellin et al., 1996).

Material Science and Catalysis

  • Ionic Liquid Catalysts : Ionic liquids based on imidazole derivatives have been used as catalysts in the synthesis of 2-aryl-4,5-diphenyl imidazoles, demonstrating advantages such as high yields, simplicity, and avoiding the use of harmful catalysts (Zang et al., 2010).
  • Iron Catalyzed Ethylene Reactions : (Phenoxyimidazolyl-salicylaldimine)iron complexes have been synthesized and shown to catalyze ethylene oligomerization and polymerization, indicating their potential in industrial applications (Yankey et al., 2014).

Corrosion Inhibition

  • Benzimidazole Derivatives as Corrosion Inhibitors : Derivatives of 1,3,4-oxadiazoles have been evaluated for their corrosion inhibition ability on mild steel in sulfuric acid, showing significant protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).

Properties

IUPAC Name

1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.C2H2O4/c1-12(2)14-8-13(3)9-15(10-14)18-7-6-17-5-4-16-11-17;3-1(4)2(5)6/h4-5,8-12H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKWCHCUBFTUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C=CN=C2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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